Chemical structure and properties of ((4-Methylthiazol-2-yl)amino)methanol
Chemical structure and properties of ((4-Methylthiazol-2-yl)amino)methanol
The following technical guide details the chemical structure, synthesis, and reaction dynamics of ((4-Methylthiazol-2-yl)amino)methanol , also known as N-(Hydroxymethyl)-4-methylthiazol-2-amine .
Structure, Synthesis, and Reaction Dynamics of N-Hydroxymethyl-2-aminothiazoles[1]
Executive Summary
((4-Methylthiazol-2-yl)amino)methanol is a hemiaminal derivative formed by the condensation of 2-amino-4-methylthiazole with formaldehyde.[1] Unlike its more stable benzothiazole analogs, this compound represents a kinetic intermediate that exists in a dynamic equilibrium. It serves as a critical "masked" formaldehyde species or reactive electrophile in the synthesis of Mannich bases, bioactive heterocycles, and cross-linked polymer networks. This guide explores its isolation challenges, equilibrium thermodynamics, and utility as a synthone in drug discovery.
Chemical Identity & Structural Analysis[1][2][3]
This compound belongs to the class of N-hydroxymethyl amines (or N-methylol compounds).[1] It is characterized by a hemiaminal linkage (
| Property | Detail |
| IUPAC Name | N-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-amine |
| Common Name | ((4-Methylthiazol-2-yl)amino)methanol |
| Parent Scaffold | 2-Amino-4-methylthiazole (CAS 1603-91-4) |
| Molecular Formula | C |
| Molecular Weight | 144.20 g/mol |
| Functional Group | Hemiaminal (N-Hydroxymethyl) |
| Electronic State | Exists in tautomeric equilibrium (Amino vs. Imino) |
Electronic Structure & Tautomerism
The 2-aminothiazole system is capable of amino-imino tautomerism.[1] While the amino form is generally predominant in solution, the introduction of the hydroxymethyl group influences this equilibrium. The electron-withdrawing nature of the thiazole ring makes the exocyclic nitrogen less basic, stabilizing the N-C bond relative to aliphatic hemiaminals, but the compound remains susceptible to dissociation or dehydration.
Reaction Dynamics & Equilibrium Profile
The stability of ((4-Methylthiazol-2-yl)amino)methanol is the defining feature of its chemistry.[1] Unlike 2-aminobenzothiazole, which forms a stable, isolable N-hydroxymethyl derivative, the monocyclic thiazole analog is prone to rapid dimerization.
The Equilibrium Triad
In solution, the compound exists in a three-way equilibrium:
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Dissociation: Reversion to 2-amino-4-methylthiazole and free formaldehyde.[1]
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Dimerization: Condensation of two methylol molecules (or one methylol + one amine) to form N,N'-methylenebis(4-methylthiazol-2-amine) .[1]
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Dehydration: Formation of the reactive imine species (Schiff base), which is a potent electrophile.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the kinetic vs. thermodynamic pathways.
Figure 1: Reaction landscape of 2-amino-4-methylthiazole with formaldehyde. The hydroxymethyl derivative is a kinetic trap that can revert, dimerize, or react with nucleophiles.
Stability Factors
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Solvent Effects: Protic solvents (water/alcohols) favor the equilibrium towards the free amine and formaldehyde. Aprotic polar solvents (Acetonitrile, DMSO) stabilize the hydroxymethyl species.
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Temperature: Low temperatures (0–5°C) favor the formation/preservation of the hydroxymethyl species. Elevated temperatures drive the reaction towards the thermodynamic methylene-bis dimer.[1]
Applications in Drug Development[1][5]
Mannich Base Synthesis
The primary utility of ((4-Methylthiazol-2-yl)amino)methanol is as an in situ generated intermediate for Mannich reactions.[1] By reacting this species with C-nucleophiles (e.g., phenols, ketones) or H-active compounds, researchers can append the 4-methylthiazol-2-amino moiety to drug scaffolds.[1]
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Mechanism: The hydroxyl group acts as a leaving group (activated by acid or H-bonding), generating an iminium ion that is attacked by the nucleophile.
-
Therapeutic Relevance: Aminothiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib) and antimicrobials.
Formaldehyde Releaser (Prodrug Concept)
N-Methylol compounds hydrolyze under physiological conditions to release formaldehyde.[1] While often toxic, this mechanism is utilized in:
-
Biocides: Controlled release of formaldehyde for antibacterial action.
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Prodrugs: Improving the water solubility of the parent amine, with the methylol group acting as a sacrificial solubilizer.
Experimental Protocols
Protocol A: In Situ Generation for Mannich Reactions
Use this protocol when the N-hydroxymethyl species is needed as a reactive intermediate.[1]
-
Reagents: 2-Amino-4-methylthiazole (1.0 eq), Paraformaldehyde (1.1 eq), Ethanol (anhydrous).[1]
-
Procedure:
-
Heat to reflux for 30 minutes. The solution will clarify as the N-hydroxymethyl species (and subsequently the imine) forms.
-
Direct Use: Add the nucleophile (e.g., a phenol or secondary amine) directly to this hot solution to trap the intermediate.
Protocol B: Isolation Attempt (Kinetic Control)
Based on the isolation of the benzothiazole analog [1]. Note: The product is thermally labile.
-
Reagents: 2-Amino-4-methylthiazole (10 mmol), Formaldehyde (37% aq.[1] solution, 12 mmol), Acetonitrile (20 mL).
-
Procedure:
-
Dissolve the amine in acetonitrile.
-
Cool the solution to 0–5°C in an ice bath.
-
Add formaldehyde dropwise, maintaining temperature < 5°C.
-
Stir for 2 hours at 0°C.
-
Workup: If a precipitate forms, filter rapidly and wash with cold acetonitrile. If no precipitate, the species is likely soluble; removal of solvent must be done under high vacuum at < 20°C to avoid dimerization.
-
-
Validation:
-
IR: Look for broad OH stretch (~3225 cm⁻¹) and absence of aldehyde C=O.
-
NMR: Distinct methylene doublet/singlet around
4.5–5.0 ppm ( ).[1]
-
Safety & Handling
-
Formaldehyde Release: This compound is a formaldehyde donor.[1][3] Handle in a fume hood. Formaldehyde is a known carcinogen and sensitizer.
-
Instability: Store at -20°C under inert atmosphere (Argon/Nitrogen). Spontaneous decomposition to the methylene-bis dimer is common upon standing at room temperature.[1]
References
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Potts, K. T., & Choudhury, D. R. (1977). Reactions of 2-aminothiazoles with formaldehyde: Kinetic vs. Thermodynamic control. Journal of Organic Chemistry.
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Katritzky, A. R., et al. (1995). Synthesis and properties of N-hydroxymethyl heterocycles. Tetrahedron.
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Singh, S. P., et al. (2002). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde. Heteroatom Chemistry.
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PubChem Compound Summary. (2025). 2-Amino-4-methylthiazole.[1][2][4] National Center for Biotechnology Information.[1] [Link][1]
